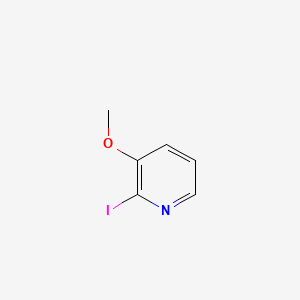

2-Iodo-3-methoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFRZBAZMPWJKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355761 | |

| Record name | 2-iodo-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93560-55-5 | |

| Record name | 2-iodo-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Heterocyclic Building Block

An In-Depth Technical Guide to 2-Iodo-3-methoxypyridine

This compound is a substituted pyridine derivative that has emerged as a crucial intermediate in modern organic synthesis.[1] Its value lies in the strategic placement of two key functional groups on the pyridine core: an iodine atom at the 2-position and a methoxy group at the 3-position. The iodine atom serves as a highly effective leaving group and a versatile handle for a wide range of metal-catalyzed cross-coupling reactions, which are pivotal in constructing complex molecular architectures.[1][2] Simultaneously, the methoxy group influences the electronic properties of the pyridine ring and can act as a masked pyridone, offering further synthetic possibilities.[3] This unique combination of reactivity makes this compound an indispensable tool for researchers and scientists, particularly in the fields of pharmaceutical development and agrochemical innovation.[1][4]

This guide provides a comprehensive overview of this compound, covering its chemical properties, synthesis, applications, and safe handling protocols, designed for professionals in research and drug development.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in a laboratory setting. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 93560-55-5 | [1][5][6][7] |

| Molecular Formula | C₆H₆INO | [1][5][6] |

| Molecular Weight | 235.02 g/mol | [1][5] |

| Appearance | Yellow solid | [1] |

| Melting Point | 57°C to 61°C | [5] |

| Purity | ≥ 97-99% (Typical) | [1][5] |

| IUPAC Name | This compound | [5] |

| PubChem CID | 817173 | [1][5] |

| InChI Key | NJFRZBAZMPWJKQ-UHFFFAOYSA-N | [5] |

| SMILES | COC1=C(N=CC=C1)I | [5] |

Synthesis and Reaction Mechanism

The synthesis of this compound is typically achieved through the regioselective deprotometalation of 3-methoxypyridine, followed by quenching the resulting organometallic intermediate with an iodine source. This process leverages the directing effect of the methoxy group and the nitrogen atom within the pyridine ring.

The use of a strong, non-nucleophilic base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is crucial.[8] The reaction pathway is governed by kinetic control; the coordination of the lithium base to the pyridine nitrogen drastically increases the acidity of the adjacent C-2 proton, favoring its abstraction over other positions.[8] Once the 2-lithiated intermediate is formed, it is trapped in situ with molecular iodine (I₂) to yield the final product.

Caption: Synthesis workflow for this compound.

Core Applications in Drug Discovery and Agrochemicals

The utility of this compound stems from its role as a versatile building block.[1] The carbon-iodine bond is a prime site for metal-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[2] This capability is extensively exploited in the synthesis of novel therapeutic agents and advanced agrochemicals.[1]

-

Pharmaceutical Development : This compound is a key intermediate in synthesizing complex molecules targeting specific biological pathways.[1] Its structure is a precursor for potential treatments in areas like inflammation and infectious diseases.[1] The ability to introduce diverse substituents through coupling reactions is invaluable for generating compound libraries in high-throughput screening campaigns for drug discovery.[9]

-

Agrochemical Synthesis : In the agrochemical industry, it contributes to the development of next-generation pesticides and herbicides.[1] By incorporating the 3-methoxypyridine moiety into larger molecules, chemists can fine-tune the biological activity and physical properties of crop protection agents.

The diagram below illustrates the central role of this compound in accessing a variety of substituted pyridines through common cross-coupling methodologies.

Caption: Versatility of this compound in cross-coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a representative, self-validating protocol for a Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation, using this compound.

Objective: To synthesize 2-(4-fluorophenyl)-3-methoxypyridine.

Reagents & Equipment:

-

This compound (1.0 equiv)

-

4-Fluorophenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

Triphenylphosphine (PPh₃, 0.08 equiv)

-

Potassium carbonate (K₂CO₃, 3.0 equiv)

-

1,4-Dioxane and Water (4:1 solvent mixture)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Nitrogen or Argon inert atmosphere setup

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Step-by-Step Procedure:

-

Inert Atmosphere Setup: Assemble the reaction flask and condenser. Purge the entire system with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction. This is critical as the palladium catalyst is air-sensitive.

-

Reagent Addition: To the flask, add this compound, 4-fluorophenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

-

Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water to the flask via cannula or syringe.

-

Reaction Execution: Stir the mixture at 80-90°C under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Transfer to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the pure 2-(4-fluorophenyl)-3-methoxypyridine.

-

Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. Based on available safety data sheets, the compound presents the following hazards:

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][10]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical safety goggles or a face shield, nitrile gloves, and a lab coat.[10] All handling should be performed in a well-ventilated area or a chemical fume hood.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] The compound is noted to be light-sensitive and air-sensitive, so storage under an inert atmosphere (e.g., Argon) is recommended.[5][10] Keep away from heat and sources of ignition.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

This compound, with its CAS Number 93560-55-5, is more than just a chemical intermediate; it is an enabling tool for chemical innovation. Its well-defined reactivity, particularly in metal-catalyzed cross-coupling, provides a reliable and efficient pathway for constructing the complex pyridine-containing scaffolds that are prevalent in pharmaceuticals and agrochemicals. A firm grasp of its synthesis, reaction protocols, and safety requirements allows researchers to fully leverage its synthetic potential, accelerating the discovery and development of novel, high-value molecules.

References

-

2,5-Diiodo-3-Methoxypyridine - Pipzine Chemicals . Pipzine Chemicals. [Link]

-

Calculated pKa (THF) values for 3-, 4- and 2-methoxypyridine . ResearchGate. [Link]

-

The Crucial Role of 3-Iodo-2-methoxypyridine in Modern Chemical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Versatile Role of 4-Iodo-2-methoxypyridine-3-carboxaldehyde in Organic Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Methoxypyridines in the Synthesis of Lycopodium Alkaloids . ACS Publications. [Link]

-

The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles . MDPI. [Link]

-

2-Methoxypyridine | C6H7NO | CID 74201 . PubChem. [Link]

-

Drug Discovery and Development Applications . Molecular Devices. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. scbt.com [scbt.com]

- 7. This compound CAS#: 93560-55-5 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Drug Discovery and Development Applications | Molecular Devices [moleculardevices.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

2-Iodo-3-methoxypyridine molecular weight

An In-Depth Technical Guide to 2-Iodo-3-methoxypyridine: Properties, Synthesis, and Applications

Abstract

This compound is a halogenated pyridine derivative that has emerged as a highly versatile and valuable building block in modern organic synthesis. Its unique electronic and steric properties, conferred by the ortho-positioning of a methoxy group and an iodine atom, make it an exceptional substrate for a variety of chemical transformations. This guide provides a comprehensive overview of this compound, beginning with its fundamental molecular properties, including its molecular weight. It delves into validated synthetic and purification protocols, explores its reactivity with a focus on palladium-catalyzed cross-coupling reactions, and discusses its significant applications in the fields of drug discovery and agrochemical development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Core Molecular Profile

This compound, with the Chemical Abstracts Service (CAS) registry number 93560-55-5, is a substituted pyridine ring. The structure is characterized by an iodine atom at the 2-position and a methoxy group at the 3-position. The iodine atom serves as an excellent leaving group and a handle for metal-catalyzed cross-coupling reactions, while the electron-donating methoxy group influences the reactivity and regioselectivity of the pyridine ring.[1] Its molecular formula is C₆H₆INO.[1][2][3]

The compound typically appears as a yellow solid and requires storage at refrigerated temperatures (0-8°C) to maintain its stability.[1]

| Property | Value | Source |

| Molecular Weight | 235.02 g/mol | [1][3] |

| Molecular Formula | C₆H₆INO | [1][2][3] |

| CAS Number | 93560-55-5 | [1][4] |

| Appearance | Yellow Solid | [1] |

| Melting Point | 57-61°C | [4] |

| Boiling Point | 271°C | [4] |

| Density | 1.825 g/cm³ | [4] |

| InChI Key | NJFRZBAZMPWJKQ-UHFFFAOYSA-N | [2] |

Synthesis and Purification

The synthesis of this compound is most effectively achieved through a directed ortho-metalation (DoM) strategy followed by iodination. This approach leverages the coordinating ability of the methoxy group and the pyridine nitrogen to direct a strong base to deprotonate the C2 position with high regioselectivity.

Causality in Synthetic Strategy

The choice of a strong, non-nucleophilic lithium amide base, such as Lithium 2,2,6,6-tetramethylpiperidide (LiTMP), is critical. LiTMP is sufficiently basic to deprotonate the acidic C-H bond at the 2-position, which is activated by the inductive effect of the ring nitrogen.[5] The reaction is performed at low temperatures to prevent side reactions and ensure kinetic control, leading to the thermodynamically less stable but desired 2-lithiated intermediate. Quenching this intermediate with an electrophilic iodine source, such as molecular iodine (I₂), yields the target compound.

Experimental Protocol: Synthesis

Reaction: Deprotonative metalation of 3-methoxypyridine and subsequent iodination.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 100 mL) and 3-methoxypyridine (5.0 g, 45.8 mmol). Cool the solution to -78°C using a dry ice/acetone bath.

-

Metalation: Slowly add a solution of LiTMP (prepared in situ or a commercial solution, ~1.2 equivalents, 55.0 mmol) to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed -70°C.

-

Stirring: Stir the resulting mixture at -78°C for 2 hours. The formation of the 2-lithiated species is typically observed.

-

Iodination: Prepare a solution of iodine (I₂, 12.8 g, 50.4 mmol) in 50 mL of anhydrous THF. Add this solution slowly to the reaction mixture at -78°C.

-

Quenching and Work-up: After stirring for an additional 1 hour at -78°C, allow the reaction to warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

The crude this compound is purified by column chromatography on silica gel.

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Chromatography: Elute using a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate).

-

Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC).

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a yellow solid.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is primarily derived from its participation in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. This makes it an ideal precursor for forming new carbon-carbon and carbon-heteroatom bonds.[6]

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forms a C-C bond between an organohalide and an organoboron compound, is a cornerstone of modern medicinal chemistry. This compound is an excellent substrate for these reactions, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 2-position.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Coupling of this compound with Phenylboronic Acid.

-

Setup: To a reaction vial, add this compound (100 mg, 0.425 mmol), phenylboronic acid (62 mg, 0.51 mmol, 1.2 eq), and potassium carbonate (176 mg, 1.275 mmol, 3.0 eq).

-

Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (24 mg, 0.021 mmol, 5 mol%).

-

Solvent and Degassing: Add a mixture of dioxane and water (4:1, 5 mL). Degas the mixture by bubbling argon through it for 15 minutes.

-

Heating: Seal the vial and heat the reaction mixture to 90°C with vigorous stirring for 12 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield 2-phenyl-3-methoxypyridine.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Agrochemicals

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The ability to functionalize the pyridine ring at specific positions is crucial for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

-

Pharmaceutical Development: this compound serves as a key intermediate for synthesizing complex molecules that target specific biological pathways.[1] Its derivatives are explored in the development of novel therapeutic agents, including anti-inflammatory, antimicrobial, and anti-tumor drugs.[1][7] The introduction of substituents via cross-coupling allows for the rapid generation of compound libraries for high-throughput screening, a critical process in early-stage drug discovery.[8]

-

Agrochemicals: In a similar fashion, this compound is used to create new pesticides and herbicides.[1] The functionalization of the pyridine core can lead to active ingredients with enhanced efficacy and improved environmental profiles.[7]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is essential. Standard analytical techniques provide a definitive structural fingerprint.

| Technique | Expected Observations |

| ¹H NMR | The spectrum will show distinct signals for the three aromatic protons on the pyridine ring, with chemical shifts and coupling constants characteristic of a 2,3-disubstituted pyridine. A singlet corresponding to the three protons of the methoxy group will be observed, typically in the range of 3.8-4.0 ppm. |

| ¹³C NMR | The spectrum will display six distinct carbon signals: five for the pyridine ring and one for the methoxy group. The carbon bearing the iodine atom (C2) will be significantly shifted upfield due to the heavy atom effect. |

| Mass Spec. | The molecular ion peak ([M]⁺) will be observed at m/z 235. The isotopic pattern will be simple, as iodine is monoisotopic (¹²⁷I).[9] A common fragmentation pattern may involve the loss of the methoxy group or the iodine atom. |

Safety and Handling

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light. Recommended storage temperature is 0-8°C.[1]

-

Hazards: While specific toxicology data for this compound is limited, related iodinated and pyridine compounds can be harmful if swallowed, cause skin irritation, and serious eye irritation. Assume the compound is hazardous and handle with care.

Conclusion

This compound is more than just a chemical with a specific molecular weight; it is a powerful and enabling tool for chemical innovation. Its well-defined reactivity, particularly in metal-catalyzed cross-coupling reactions, provides a reliable pathway for the construction of complex molecular architectures. For researchers in pharmaceutical and agrochemical fields, this compound represents a key intermediate for accessing novel and potentially high-impact molecules. A thorough understanding of its properties, synthesis, and reactivity is paramount to unlocking its full synthetic potential.

References

-

2,5-Diiodo-3-Methoxypyridine - Pipzine Chemicals. Pipzine Chemicals. [Link]

-

Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. - ResearchGate. ResearchGate. [Link]

-

2-Iodo-5-methylpyridine | C6H6IN | CID 11736116 - PubChem. PubChem. [Link]

-

The Crucial Role of 3-Iodo-2-methoxypyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Versatile Role of 4-Iodo-2-methoxypyridine-3-carboxaldehyde in Organic Synthesis. Pharmaffiliates. [Link]

-

Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R | Organic Letters - ACS Publications. ACS Publications. [Link]

-

The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - MDPI. MDPI. [Link]

-

2-Methoxypyridine | C6H7NO | CID 74201 - PubChem. PubChem. [Link]

-

Drug Discovery and Development Applications | Molecular Devices. Molecular Devices. [Link]

-

mass spectrum of 2-iodo-2-methylpropane (CH3)3CI fragmentation pattern - Doc Brown. Doc Brown's Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 93560-55-5 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [wap.guidechem.com]

- 7. 2,5-Diiodo-3-Methoxypyridine | Chemical Properties, Uses, Safety Data & Supplier China | High-Purity Pyridine Derivatives [pipzine-chem.com]

- 8. Drug Discovery and Development Applications | Molecular Devices [moleculardevices.com]

- 9. mass spectrum of 2-iodo-2-methylpropane (CH3)3CI fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 2-Iodo-3-methoxypyridine: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-3-methoxypyridine is a halogenated pyridine derivative that serves as a versatile building block in modern organic synthesis. Its unique electronic and steric properties, arising from the interplay between the electron-donating methoxy group and the reactive iodine substituent on the pyridine core, make it a valuable precursor for the synthesis of complex molecules. This is particularly true in the fields of medicinal chemistry and materials science, where the pyridine scaffold is a common motif in biologically active compounds and functional materials.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed insights into its synthesis and purification, and an exploration of its reactivity, with a focus on its application in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties

A thorough understanding of the physical properties of a reagent is paramount for its safe handling, storage, and effective use in chemical reactions. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆INO | [1][2] |

| Molecular Weight | 235.02 g/mol | [1][2] |

| Appearance | Yellow solid | [2] |

| Melting Point | 57-61 °C | [3] |

| Boiling Point | 271 °C | N/A |

| Density | 1.825 g/cm³ | N/A |

| CAS Number | 93560-55-5 | [1] |

| Sensitivity | Light sensitive | [3] |

Spectral Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of chemical compounds. The following sections detail the expected spectral features of this compound.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound provides valuable information about its functional groups. The spectrum is available on SpectraBase.[4] Key expected vibrational frequencies include:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (methyl): ~2850-2950 cm⁻¹

-

C=C and C=N stretching (aromatic ring): ~1400-1600 cm⁻¹

-

C-O stretching (methoxy): ~1000-1300 cm⁻¹ (typically two bands)

-

C-I stretching: ~500-600 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. While specific spectra for this compound are not publicly available, data for the closely related compound, 2-Iodo-3-hydroxypyridine, can provide valuable insights into the expected chemical shifts and coupling patterns of the pyridine ring protons.[5][6]

¹H NMR (Expected):

-

Pyridine Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm). The proton at C6 is expected to be the most downfield, influenced by the adjacent nitrogen. The protons at C4 and C5 will exhibit coupling to each other.

-

Methoxy Protons: A singlet around δ 3.8-4.0 ppm, corresponding to the three protons of the methoxy group.

¹³C NMR (Expected):

-

Pyridine Carbons: Five signals in the aromatic region (δ 100-160 ppm). The carbon bearing the iodine (C2) will be significantly shielded, appearing at a lower chemical shift. The carbon attached to the methoxy group (C3) and the carbon adjacent to the nitrogen (C6) will be deshielded.

-

Methoxy Carbon: A signal around δ 55-60 ppm.

Synthesis and Purification

The synthesis of this compound is typically achieved through the direct iodination of 3-methoxypyridine. This electrophilic aromatic substitution is directed to the C2 and C6 positions by the activating methoxy group and the pyridine nitrogen.

Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (General)

A general procedure for the iodination of a pyridine derivative is as follows, which can be adapted for the synthesis of this compound.[7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxypyridine (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid or dichloromethane).

-

Reagent Addition: To the stirred solution, add the iodinating agent, such as N-Iodosuccinimide (NIS) or iodine (I₂) (1.0-1.2 eq.), portion-wise at room temperature. The reaction may be gently heated to facilitate the reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. If an acidic solvent was used, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Quench any unreacted iodine by washing with a 10% aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

Purification of the crude this compound is essential to remove any unreacted starting materials, regioisomers, and other impurities.

-

Column Chromatography: Flash column chromatography on silica gel is a highly effective method for purifying halopyridines. A gradient elution system, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product.[8]

-

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an efficient purification technique.[9]

-

Distillation: For liquid pyridine derivatives, distillation under reduced pressure can be employed for purification.[10]

Chemical Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from the reactivity of the C-I bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

The general catalytic cycle for many palladium-catalyzed cross-coupling reactions is depicted below.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[11][12][13] this compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, and vinyl groups at the 2-position.[14]

General Reaction Scheme: (A generic image placeholder as I cannot generate images)

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[15][16] this compound can be coupled with various alkenes to introduce vinyl groups, which are valuable functionalities for further synthetic transformations.

General Reaction Scheme: (A generic image placeholder as I cannot generate images)

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[17][18][19] This reaction allows for the introduction of primary and secondary amines at the 2-position of the pyridine ring, providing access to a diverse range of N-substituted pyridines.

General Reaction Scheme: (A generic image placeholder as I cannot generate images)

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[20][21][22] This reaction is highly valuable for the synthesis of substituted alkynes, which are important intermediates in organic synthesis.

General Reaction Scheme: (A generic image placeholder as I cannot generate images)

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is reported to cause skin, eye, and respiratory irritation.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. As it is light-sensitive, it should be stored in a tightly sealed, amber-colored container in a cool, dark place. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetically valuable building block with a rich and versatile chemical reactivity profile. Its well-defined physical properties and the accessibility of its spectral data allow for its confident use in a research setting. The ability of the C-I bond to participate in a wide array of palladium-catalyzed cross-coupling reactions makes it an indispensable tool for the construction of complex molecular architectures. This guide provides a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

-

SpectraBase. This compound. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for [bis(3-acetaminopyridine)iodine(I)]PF6. Available from: [Link]

-

Wikipedia. Heck reaction. Available from: [Link]

-

National Center for Biotechnology Information. Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Available from: [Link]

- Google Patents. Method for purification of pyridine, and method for production of chlorinated pyridine.

-

YouTube. Heck reaction. Available from: [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

- Google Patents. Method for purification of pyridine, and method for production of chlorinated pyridine.

-

Organic Chemistry Portal. Heck Reaction. Available from: [Link]

-

Wikipedia. Suzuki reaction. Available from: [Link]

-

University of Groningen. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for deoxygenation of amine N-oxides. Available from: [Link]

-

Organic Chemistry Portal. Heck Reaction. Available from: [Link]

-

YouTube. Buchwald-Hartwig amination. Available from: [Link]

-

Wikipedia. Sonogashira coupling. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

-

YouTube. HECK REACTION: Heterocyclic reactants mechanism. Available from: [Link]

-

YouTube. Sonogashira coupling. Available from: [Link]

-

ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 3-Iodo-2-methoxypyridine in Modern Chemical Synthesis. Available from: [Link]

-

Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

-

YouTube. Sonogashira cross-coupling reaction. Available from: [Link]

-

National Center for Biotechnology Information. 2-Iodo-3-methoxy-6-methylpyridine. Available from: [Link]

- Google Patents. Purification method of pyridine and pyridine derivatives.

-

SpectraBase. 2,6-Diiodo-3-methoxypyridine - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

Royal Society of Chemistry. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Available from: [Link]

-

ResearchGate. FTIR spectrum for Pyridine. Available from: [Link]

-

PubChem. 3-Methoxypyridine. Available from: [Link]

-

International Journal of ChemTech Research. FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. Available from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 2-IODO-3-HYDROXYPYRIDINE(40263-57-8) 1H NMR spectrum [chemicalbook.com]

- 6. 2-IODO-3-HYDROXYPYRIDINE(40263-57-8) 13C NMR [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Heck reaction - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 21. Sonogashira Coupling [organic-chemistry.org]

- 22. youtube.com [youtube.com]

2-Iodo-3-methoxypyridine solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 2-Iodo-3-methoxypyridine

Executive Summary

This compound is a substituted pyridine derivative that serves as a critical intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2][3] Its utility in cross-coupling reactions is enhanced by the reactive carbon-iodine bond, while the methoxy group influences its solubility, stability, and electronic properties.[1] A comprehensive understanding of its solubility and stability is paramount for researchers in drug development and process chemistry to ensure consistent reaction outcomes, formulate stable products, and define appropriate storage conditions. This guide provides a detailed examination of these characteristics, offering both theoretical insights and validated experimental protocols for their assessment.

Physicochemical Profile

A foundational understanding of a compound's basic properties is essential before delving into its behavior in solution or under stress.

| Property | Value | Source |

| CAS Number | 93560-55-5 | [1][4][5] |

| Molecular Formula | C₆H₆INO | [1][4][5] |

| Molecular Weight | 235.02 g/mol | [1][4][5] |

| Appearance | Yellow solid | [1] |

| Purity | Typically ≥97-99% (HPLC) | [1][6] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability and its utility in solution-phase chemistry.[7] The methoxy group in this compound is noted to contribute positively to its solubility and stability characteristics.[1][3] While parent 2-methoxypyridine has moderate solubility in water and good solubility in organic solvents, the introduction of the large, non-polar iodine atom is expected to decrease aqueous solubility.[2]

Qualitative Solubility in Common Solvents

Precise quantitative data for this compound is not widely published. However, based on its structure—a moderately polar aromatic heterocycle—the following solubility characteristics can be anticipated. This table serves as a predictive guide for solvent selection in synthesis and analysis.

| Solvent Class | Example Solvent(s) | Predicted Solubility | Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Effective at solvating moderately polar organic compounds. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Good balance of polarity to dissolve the molecule. |

| Esters | Ethyl Acetate | Moderate to High | Commonly used solvent for intermediates of similar polarity. |

| Aprotic Polar | Dimethylformamide (DMF), DMSO | High | Strong polar solvents capable of dissolving a wide range of compounds. |

| Alcohols | Methanol, Ethanol | Moderate | The pyridine nitrogen and methoxy oxygen can hydrogen bond with the solvent. |

| Aromatic | Toluene | Low to Moderate | May be effective, particularly at elevated temperatures. |

| Aliphatic | Hexanes, Heptane | Very Low | The molecule's polarity is too high for effective solvation in non-polar solvents. |

| Aqueous | Water | Very Low | The hydrophobic iodine and pyridine ring limit water solubility. Solubility is expected to be pH-dependent due to the basic pyridine nitrogen. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To obtain quantitative solubility data, the shake-flask method is the universally recognized gold standard due to its direct measurement of a system at thermodynamic equilibrium.[7][8]

Causality: This method is trusted because it ensures that the solvent is fully saturated with the solute and that undissolved solids are reliably separated before analysis, preventing artificially inflated results.[7][9]

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed glass vial. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Agitate the vials in a temperature-controlled shaker or rotator (e.g., at 25 °C and/or 37 °C) for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium.[10] Preliminary kinetic studies can confirm the minimum time required to reach a plateau.

-

Phase Separation: Cease agitation and allow the suspension to settle for at least 18-24 hours.[7] Subsequently, clarify the supernatant by centrifugation (e.g., 10,000 rpm for 10 minutes) or filtration through a solvent-compatible, non-adsorptive filter (e.g., 0.22 µm PTFE).[7] This step is critical to remove all particulate matter.

-

Quantification: Carefully sample a precise volume of the clear supernatant. Dilute the sample as necessary with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The equilibrium solubility is reported in units such as mg/mL or µg/mL based on the measured concentration in the saturated solution.

Chemical Stability

Understanding the chemical stability of this compound is essential for predicting its shelf-life, identifying compatible excipients or reagents, and developing stability-indicating analytical methods.[11] Forced degradation studies, as outlined in regulatory guidelines, are the primary tool for this evaluation.[12][13]

Predicted Degradation Pathways

The chemical structure of this compound contains several functional groups susceptible to degradation under stress conditions.

-

Hydrolysis: The methoxy group, an ether linkage, is susceptible to cleavage under strongly acidic conditions to yield 2-iodo-3-hydroxypyridine and methanol. This pathway is generally slow at neutral pH but can be accelerated at low pH and high temperatures.

-

Photodegradation: The carbon-iodine bond is known to be photosensitive. Exposure to UV or high-intensity visible light can induce homolytic cleavage of the C-I bond, leading to the formation of a pyridyl radical. This radical can then abstract a hydrogen atom from the solvent or other molecules to form 3-methoxypyridine. This is often a primary degradation pathway for iodo-aromatic compounds.

-

Oxidative Degradation: The electron-rich pyridine ring can be susceptible to oxidation, potentially forming N-oxides or undergoing ring-opening reactions under strong oxidative stress (e.g., hydrogen peroxide).[14]

-

Thermal Degradation: While generally stable at ambient temperatures, decomposition can occur at elevated temperatures, though specific pathways are difficult to predict without experimental data.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-methoxypyridine (1628-89-3) | Trusted Bulk Distributor [chemicalbull.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound CAS#: 93560-55-5 [m.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. qlaboratories.com [qlaboratories.com]

- 13. edaegypt.gov.eg [edaegypt.gov.eg]

- 14. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Iodo-3-methoxypyridine from 3-methoxypyridine

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthesis of 2-iodo-3-methoxypyridine, a pivotal building block in the development of novel pharmaceuticals and agrochemicals. The core of this guide is a detailed examination of the directed ortho-metalation (DoM) of 3-methoxypyridine, followed by an iodine quench. This document is structured to provide not only a step-by-step experimental protocol but also a thorough discussion of the underlying chemical principles, the rationale behind the choice of reagents and conditions, and critical safety considerations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthetic intermediate.

Introduction: The Strategic Importance of this compound

This compound is a highly valuable heterocyclic intermediate, the utility of which is rooted in its unique structural features. The presence of an iodine atom at the 2-position renders the molecule susceptible to a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1] This reactivity allows for the facile introduction of a diverse range of substituents, enabling the construction of complex molecular architectures. The methoxy group at the 3-position not only influences the electronic properties of the pyridine ring but also serves as a directing group in the key synthetic step.

The strategic importance of this compound is underscored by its application in the synthesis of biologically active molecules. It is a key precursor for compounds targeting various therapeutic areas, including anti-inflammatory and antimicrobial agents.[2] In the agrochemical sector, this intermediate is instrumental in the development of advanced pesticides and herbicides.[2]

This guide will provide a detailed and practical overview of the most efficient and reliable method for the synthesis of this compound: the directed ortho-metalation of 3-methoxypyridine.

Core Synthesis Pathway: Directed Ortho-Metalation

The synthesis of this compound from 3-methoxypyridine is most effectively achieved through a two-step, one-pot process:

-

Directed ortho-Metalation (DoM): Deprotonation of 3-methoxypyridine at the 2-position using a strong organolithium base.

-

Iodination: Quenching of the resulting organolithium intermediate with an iodine source.

Mechanism and Rationale

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds.[2] In this reaction, a directing metalating group (DMG) coordinates to an organolithium reagent, directing the deprotonation to the adjacent ortho position. In the case of 3-methoxypyridine, the methoxy group acts as the DMG. The lone pair of electrons on the oxygen atom coordinates to the lithium cation of the organolithium base, typically n-butyllithium (n-BuLi), bringing the butyl anion in close proximity to the C-2 proton. This chelation effect significantly increases the kinetic acidity of the C-2 proton, leading to its selective abstraction over other protons on the pyridine ring.

The choice of a strong, non-nucleophilic base is critical to the success of this reaction. n-Butyllithium is a commonly employed base for such transformations due to its high basicity and commercial availability.[3][4] The reaction is typically carried out at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent side reactions, including the degradation of the organolithium reagent and potential nucleophilic addition to the pyridine ring.

Once the 2-lithiated intermediate is formed, it is quenched with an electrophilic iodine source, such as molecular iodine (I₂). The highly nucleophilic carbanion at the 2-position readily attacks the electrophilic iodine, forming the C-I bond and yielding the desired this compound.

Experimental Protocol

This protocol is a representative procedure based on established principles of directed ortho-metalation and iodination of similar pyridine derivatives.[2]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Methoxypyridine | Reagent Grade, ≥98% | e.g., Sigma-Aldrich | Store under inert atmosphere |

| n-Butyllithium | 2.5 M in hexanes | e.g., Sigma-Aldrich | Pyrophoric, handle with care |

| Iodine | Reagent Grade, ≥99.8% | e.g., Sigma-Aldrich | Solid |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | e.g., Sigma-Aldrich | Freshly distilled from Na/benzophenone |

| Saturated aq. Na₂S₂O₃ | Prepared in-house | ||

| Saturated aq. NaCl (brine) | Prepared in-house | ||

| Anhydrous MgSO₄ or Na₂SO₄ | |||

| Ethyl acetate (EtOAc) | Reagent Grade | For extraction and chromatography | |

| Hexanes | Reagent Grade | For chromatography | |

| Silica gel | 60 Å, 230-400 mesh | For column chromatography |

Equipment

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Nitrogen or argon gas inlet

-

Low-temperature thermometer

-

Syringes and needles

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Step-by-Step Procedure

1. Reaction Setup and Lithiation:

-

Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a rubber septum, and a low-temperature thermometer.

-

Flame-dry the glassware under a stream of inert gas and allow it to cool to room temperature.

-

To the flask, add 3-methoxypyridine (1.0 eq) and anhydrous tetrahydrofuran (THF) (approximately 0.2 M concentration of the substrate).

-

Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1-1.2 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature remains below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours. The solution may change color, indicating the formation of the lithiated species.

2. Iodination:

-

In a separate dry flask, prepare a solution of iodine (1.2-1.5 eq) in anhydrous THF.

-

Slowly add the iodine solution dropwise to the reaction mixture at -78 °C via syringe or cannula. The color of the iodine solution will dissipate upon addition.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional 30-60 minutes.

3. Work-up and Extraction:

-

Quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will reduce any unreacted iodine.

-

Allow the reaction mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and add water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification:

-

Purify the crude product by flash column chromatography on silica gel.[5][6][7]

-

A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).

-

Monitor the fractions by thin-layer chromatography (TLC).

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid or oil.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, such as:

-

¹H NMR and ¹³C NMR spectroscopy: To confirm the structure and regiochemistry of the product.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

Safety Considerations

-

n-Butyllithium: n-BuLi is a pyrophoric liquid that can ignite spontaneously on contact with air and reacts violently with water.[3][4] It should be handled under an inert atmosphere (nitrogen or argon) using proper syringe techniques. Personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and appropriate gloves, must be worn. A Class D fire extinguisher (for combustible metals) should be readily available.

-

Iodine: Iodine is a corrosive solid and its vapors are irritating to the respiratory system.[8] It should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Anhydrous Solvents: Anhydrous THF is flammable. All operations should be conducted in a fume hood, away from ignition sources.

-

Low Temperatures: The use of a dry ice/acetone bath requires cryogenic gloves and caution to avoid frostbite.

Visualization of the Synthesis Workflow

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound from 3-methoxypyridine via directed ortho-metalation is a robust and efficient method for accessing this valuable synthetic intermediate. This guide has provided a comprehensive overview of the reaction, including a detailed experimental protocol, a discussion of the underlying chemical principles, and essential safety information. By understanding the nuances of this transformation, researchers and drug development professionals can effectively utilize this methodology to advance their synthetic endeavors in the pursuit of novel and impactful molecules.

References

- Comins, D. L.; Bori, I. D. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021, v, 57-72.

-

Pipzine Chemicals. 2,5-Diiodo-3-Methoxypyridine. [Link]

-

Khan Academy. Column chromatography. [Link]

-

Wikipedia. Cross-coupling reaction. [Link]

-

Environmental Health and Safety, University of Arkansas. STANDARD OPERATING PROCEDURE n-Butyllithium. [Link]

-

Reddit. Ortho-lithiation with n-BuLi. [Link]

-

PubMed. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. [Link]

-

Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

-

PubMed. Column chromatography. [Link]

-

YouTube. column chromatography & purification of organic compounds. [Link]

-

Reddit. The most hated method of purification: column chromatography. [Link]

Sources

- 1. Iodination (Lithiation/Iodination) [commonorganicchemistry.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. Column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Khan Academy [khanacademy.org]

- 7. reddit.com [reddit.com]

- 8. enhs.uark.edu [enhs.uark.edu]

The Strategic Synthesis of Substituted Methoxypyridines: A Guide to Achieving Regioselectivity

An In-Depth Technical Guide

Introduction: The Privileged Role of Methoxypyridines

The substituted methoxypyridine scaffold is a cornerstone of modern molecular design, featuring prominently in pharmaceuticals, agrochemicals, and functional materials.[1][2] Its prevalence stems from the unique electronic properties conferred by the methoxy group—an electron-donating substituent—on the electron-deficient pyridine ring. This electronic interplay modulates the scaffold's reactivity, metabolic stability, and intermolecular interactions, making it a "privileged" structure in drug discovery. For instance, methoxypyridine derivatives have been developed as gamma-secretase modulators for Alzheimer's disease, showcasing their therapeutic potential.[3]

However, the synthesis of specific, polysubstituted methoxypyridine isomers presents a significant challenge. The nitrogen atom and existing substituents profoundly influence the regiochemical outcome of subsequent functionalization reactions. Achieving a desired substitution pattern is not trivial and requires a carefully chosen synthetic strategy. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies for the regioselective synthesis of substituted methoxypyridines, grounded in mechanistic principles and field-proven methodologies.

Core Synthetic Strategies for Regiocontrolled Functionalization

The successful synthesis of a target methoxypyridine hinges on selecting the appropriate reaction class to control the position of incoming substituents. The primary strategies can be broadly categorized into (1) functionalization of a pre-existing methoxypyridine core and (2) de novo synthesis of the pyridine ring. We will focus on the most robust and widely adopted methods for functionalizing the core scaffold.

Nucleophilic Aromatic Substitution (SNAr): Leveraging Innate Ring Activation

The inherent electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group (e.g., a halide) is present. This is often the most direct method for introducing a methoxy group.

Causality of Regioselectivity: The key to understanding SNAr on pyridines is the stability of the intermediate Meisenheimer complex. Nucleophilic attack at the C-2 (ortho) or C-4 (para) positions relative to the ring nitrogen allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom.[4][5] This resonance stabilization is not possible for attack at the C-3 (meta) position.[4][6] Consequently, SNAr reactions on halopyridines proceed with high regioselectivity at the 2- and 4-positions.

This principle is powerfully demonstrated in the selective synthesis of 6-bromo-2-methoxy-3-aminopyridine from 2,6-dibromo-3-aminopyridine. The C-2 position is significantly more activated towards nucleophilic attack by sodium methoxide than the C-6 position, leading to a highly regioselective monosubstitution.[7]

Directed ortho-Metalation (DoM): The Power of a Directing Group

Directed ortho-metalation is an exceptionally powerful tool for achieving regioselective functionalization at positions adjacent to a directing group. The methoxy group, with its Lewis basic oxygen, is a moderately effective directing group for the lithiation of the pyridine ring.

Mechanistic Rationale: The strategy involves treating the methoxypyridine substrate with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium tetramethylpiperidide (LTMP). The oxygen atom of the methoxy group coordinates to the lithium ion, pre-associating the base and delivering it to a proximal C-H bond.[8][9] This chelation-controlled deprotonation results in a highly regioselective C-H activation, generating a lithiated intermediate that can be trapped with a wide variety of electrophiles.

For example, 4-methoxypyridine can be selectively lithiated at the C-3 position.[10][11] Similarly, 2-methoxypyridine is reliably metalated at the C-3 position.[12] This method provides a reliable entry into 3-substituted methoxypyridines, a class of isomers that are inaccessible via the SNAr approach starting from simple halopyridines.

Palladium-Catalyzed Cross-Coupling: A Modern Powerhouse

Palladium-catalyzed cross-coupling reactions have transformed modern synthesis, and their application to methoxypyridine chemistry provides unparalleled versatility for constructing C-C and C-N bonds with precise regiocontrol.

The Suzuki-Miyaura reaction couples an organoboron reagent (e.g., a boronic acid) with an organohalide.[1] This reaction is exceptionally robust, tolerating a wide array of functional groups. For methoxypyridine synthesis, this means a bromo- or chloro-methoxypyridine can be coupled with various aryl or alkyl boronic acids to build complex scaffolds. The regioselectivity is dictated entirely by the position of the halide on the starting material, which can often be installed using DoM or SNAr strategies.

Table 1: Representative Suzuki-Miyaura Couplings

| Methoxypyridine Substrate | Boronic Acid Partner | Catalyst/Ligand | Base | Yield (%) |

| (4-Methoxypyridin-2-yl)boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | 70-90[1] |

| (4-Methoxypyridin-2-yl)boronic acid | 4-Bromobenzonitrile | Pd(dppf)Cl₂ | Na₂CO₃ | 60-85[1] |

| 2-Chloro-6-methoxypyridine | Phenylboronic acid | XPhos Pd G2 | K₃PO₄ | ~95[13] |

The Buchwald-Hartwig amination is the premier method for forming C-N bonds between an aryl halide and an amine.[14][15] This reaction is critical for installing amine functionalities, which are ubiquitous in pharmaceuticals. The choice of phosphine ligand is crucial for success, especially with electron-deficient pyridine rings.[14][16] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to promote the key reductive elimination step and prevent catalyst deactivation.[16][17]

Experimental Protocols: A Practical Guide

Translating theory into practice requires robust, validated protocols. The following methodologies provide detailed steps for key transformations discussed in this guide.

Protocol 1: Directed ortho-Metalation and Bromination of 4-Methoxypyridine

This protocol details the C-2 lithiation of 4-methoxypyridine followed by bromination, a crucial step for preparing substrates for cross-coupling reactions. The procedure is adapted from established methodologies.[10][11]

Materials:

-

4-Methoxypyridine

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

N,N-dimethylaminoethanol (LiDMAE)

-

1,2-Dibromotetrachloroethane

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Reaction Setup:

-

To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous THF.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Under a nitrogen atmosphere, add N,N-dimethylaminoethanol (LiDMAE) via syringe.

-

Slowly add n-BuLi solution dropwise, ensuring the internal temperature remains below -70 °C. Stir for 15 minutes to form the "BuLi-LiDMAE" base.[10]

-

Add 4-methoxypyridine dropwise to the base solution. A color change is typically observed. Stir the reaction mixture at -78 °C for 1 hour.

Procedure & Workup:

-

Dissolve 1,2-dibromotetrachloroethane in a minimal amount of anhydrous THF.

-

Add the solution of the brominating agent dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to stir for an additional 2 hours at -78 °C.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure 2-bromo-4-methoxypyridine.

Protocol 2: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine

This general protocol outlines the palladium-catalyzed amination of a methoxypyridine halide, adapted from a standard procedure.[14]

Materials:

-

3-Bromo-5-methoxypyridine (1.0 eq)

-

Amine (e.g., morpholine) (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ (1-2 mol%)

-

Phosphine Ligand (e.g., XPhos, RuPhos) (2-4 mol%)

-

Base (e.g., Sodium tert-butoxide, NaOt-Bu) (1.4 eq)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

-

Celite

Reaction Setup:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst and the phosphine ligand.

-

Seal the flask, and replace the atmosphere with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

-

Under the inert atmosphere, add the base and 3-bromo-5-methoxypyridine.

-

Add the anhydrous, degassed solvent via syringe to achieve a concentration of 0.1-0.2 M.

-

Finally, add the amine to the reaction mixture via syringe.

Procedure & Workup:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature. Dilute with a suitable solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate.

-

Combine the organic filtrates and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure N-substituted 5-methoxypyridin-3-amine.[14]

Conclusion and Future Outlook

The regioselective synthesis of substituted methoxypyridines is a mature field with a diverse and powerful toolkit. The classical SNAr reaction remains a highly efficient method for substitution at the activated 2- and 4-positions. For more nuanced control, particularly for accessing 3-substituted isomers or functionalizing an unactivated position, directed ortho-metalation offers a precise and reliable strategy. The advent of palladium-catalyzed cross-coupling, including the Suzuki-Miyaura and Buchwald-Hartwig reactions, has revolutionized the field, providing unparalleled flexibility in constructing complex C-C and C-N bonds with complete regiochemical fidelity based on the starting halide.

Looking forward, the field continues to evolve, with emerging strategies like C-H activation offering the potential to bypass the need for pre-functionalized starting materials altogether.[18] As these methods become more robust and predictable for heterocyclic systems, they will undoubtedly further streamline the synthesis of these vital molecular scaffolds, accelerating innovation in medicine and materials science.

References

- Krynearson, K. D., et al. (2020). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry, 115734.

- BenchChem. (2025). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. BenchChem.

-

Ahipa, T. N., & Adhikari, A. V. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 38, 5018-5029. [Link]

-

Bull, J. A., et al. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. [Link]

-

Michalak, M., et al. (2014). Synthesis and Characterization of 12-Pyridinium Derivatives of the [closo-1-CB11H12] Anion. Vanderbilt University. [Link]

-

Doolittle, R. E., & Vivelo, J. (2007). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. [Link]

-

Bogdan, A. R. (2017). Regiocontrolled Routes to Substituted Pyridines via Directed Cycloaddition Reactions. ProQuest Dissertations Publishing. [Link]

-

Comins, D. L., & Killpack, M. O. (1990). Lithiation of methoxypyridines directed by .alpha.-amino alkoxides. The Journal of Organic Chemistry. [Link]

-

Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 4-Methoxypyridine: Properties, Applications, and Manufacturing Excellence. LinkedIn. [Link]

-

Trécourt, F., et al. (1988). Catalyzed metalation applied to 2-methoxypyridine. The Journal of Organic Chemistry. [Link]

-

Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

-

ResearchGate. (2024). Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine. ResearchGate. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Chemistry Lectures. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

-

Chemistry Unleashed. (2020). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). C-H Activation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Khan Academy. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. innospk.com [innospk.com]

- 3. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. youtube.com [youtube.com]

- 7. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. arkat-usa.org [arkat-usa.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. youtube.com [youtube.com]

- 18. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]

spectroscopic data for 2-Iodo-3-methoxypyridine

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Iodo-3-methoxypyridine

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 93560-55-5), a heterocyclic building block of significant interest in pharmaceutical and agrochemical research. As a Senior Application Scientist, my objective is not merely to present data, but to offer a foundational understanding of how each spectroscopic technique—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—provides a unique and complementary piece of the structural puzzle. This document is designed for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices and the logic of spectral interpretation to ensure trustworthy and reproducible results.

Introduction: The Chemical Significance of this compound

This compound is a versatile substituted pyridine derivative. Its utility in modern organic synthesis stems from the unique reactivity conferred by its substituents. The iodine atom at the 2-position serves as an excellent leaving group and a handle for various cross-coupling reactions (e.g., Suzuki, Negishi, Buchwald-Hartwig), which are cornerstones of complex molecule construction.[1][2] The methoxy group at the 3-position, besides influencing the electronic properties of the pyridine ring, can act as a masked pyridone, a strategy elegantly employed in the synthesis of natural products like Lycopodium alkaloids.[3] This dual functionality makes it a valuable intermediate for creating diverse molecular architectures, particularly in the development of novel therapeutic agents and advanced agrochemicals.[4]

A precise and unambiguous characterization of this molecule is paramount before its inclusion in any synthetic route. This guide establishes the benchmark spectroscopic signature of this compound.

Compound Properties:

| Property | Value | Reference |

| CAS Number | 93560-55-5 | [1][2] |

| Molecular Formula | C₆H₆INO | [1][2] |

| Molecular Weight | 235.02 g/mol | [1][2] |

| Appearance | Yellow solid | [1] |

Molecular Structure and Spectroscopic Overview

The structural features of this compound dictate its spectroscopic output. The molecule consists of a pyridine ring substituted with an iodine atom ortho to the nitrogen and a methoxy group at the adjacent position. This arrangement leads to a distinct pattern in its NMR spectrum, characteristic vibrational modes in its IR spectrum, and a clear molecular ion peak in its mass spectrum.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Expertise & Experience: The "Why" of the Protocol

The choice of solvent and instrument parameters is critical for acquiring high-quality, interpretable data. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules due to its excellent dissolving power and the presence of a single, easily identifiable residual solvent peak at ~7.26 ppm for ¹H NMR and ~77.16 ppm for ¹³C NMR. A high-field spectrometer (e.g., 400 MHz or higher) is chosen to achieve better signal dispersion, which is crucial for resolving the closely spaced signals of the aromatic protons on the pyridine ring.[5] Shimming, the process of optimizing the homogeneity of the static magnetic field (B₀), is a self-validating step; poor shimming results in broad, distorted peaks, immediately indicating a flawed acquisition.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Instrumentation: Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of ~12 ppm.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual CHCl₃ peak at 7.26 ppm.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2 seconds, spectral width of ~220 ppm.

-

Process the data similarly to the ¹H spectrum and calibrate to the CDCl₃ triplet at 77.16 ppm.

-

Data Interpretation